2,4-Dodecadienoic acid, 11-methoxy-3,7,11-trimethyl-, propyl ester
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Overview
Description
2,4-Dodecadienoic acid, 11-methoxy-3,7,11-trimethyl-, propyl ester is a chemical compound with the molecular formula C19H34O3. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is often used as an insect growth regulator and has significant importance in pest control.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2,4-Dodecadienoic acid, 11-methoxy-3,7,11-trimethyl-, propyl ester involves the esterification of 2,4-Dodecadienoic acid, 11-methoxy-3,7,11-trimethyl- with propyl alcohol. One common method involves using N,N-dimethylformamide diisopropyl acetal as the esterification reagent. The reaction is typically carried out at a temperature range of 80 to 100°C for 2 to 5 hours. The reaction is monitored until the acid content in the raw material is less than 1%, after which the reaction is stopped, and the product is subjected to aftertreatment to obtain the desired ester .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar esterification processes but on a larger scale. The use of continuous reactors and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,4-Dodecadienoic acid, 11-methoxy-3,7,11-trimethyl-, propyl ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Various substitution reactions can occur, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
2,4-Dodecadienoic acid, 11-methoxy-3,7,11-trimethyl-, propyl ester has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is studied for its role as an insect growth regulator, affecting the development and metamorphosis of insects.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on cellular processes.
Industry: It is used in the formulation of pesticides and insecticides, particularly for controlling mosquito populations
Mechanism of Action
The mechanism of action of 2,4-Dodecadienoic acid, 11-methoxy-3,7,11-trimethyl-, propyl ester involves its interaction with specific molecular targets and pathways. As an insect growth regulator, it mimics juvenile hormones in insects, disrupting their normal development and preventing maturation. This leads to the inhibition of reproduction and population control of target insect species .
Comparison with Similar Compounds
Similar Compounds
Methoprene: Another insect growth regulator with a similar structure and function.
Hydroprene: Used for controlling insect populations, particularly in stored products.
Pyriproxyfen: An insect growth regulator that affects the development of various insect species.
Uniqueness
2,4-Dodecadienoic acid, 11-methoxy-3,7,11-trimethyl-, propyl ester is unique due to its specific ester structure, which provides distinct physical and chemical properties. Its effectiveness as an insect growth regulator and its relatively low toxicity to non-target organisms make it a valuable compound in pest control .
Properties
CAS No. |
63074-84-0 |
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Molecular Formula |
C19H34O3 |
Molecular Weight |
310.5 g/mol |
IUPAC Name |
propyl 11-methoxy-3,7,11-trimethyldodeca-2,4-dienoate |
InChI |
InChI=1S/C19H34O3/c1-7-14-22-18(20)15-17(3)11-8-10-16(2)12-9-13-19(4,5)21-6/h8,11,15-16H,7,9-10,12-14H2,1-6H3 |
InChI Key |
FZGZYBBRGRYIRT-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C=C(C)C=CCC(C)CCCC(C)(C)OC |
Origin of Product |
United States |
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